1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one
Description
Properties
IUPAC Name |
1-[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-4-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O/c30-24(12-8-11-21-9-4-3-5-10-21)29-19-17-28(18-20-29)23-14-13-22(25-26-23)27-15-6-1-2-7-16-27/h3-5,9-10,13-14H,1-2,6-8,11-12,15-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBVSNPWFCUECS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.
Cyclization reactions: These reactions form ring structures, such as azepane and pyridazine, through intramolecular interactions.
Coupling reactions: These reactions join two molecular fragments, often using catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, copper
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Overview
1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one is a complex organic compound with significant potential in various scientific research applications. Its unique molecular structure suggests a range of therapeutic uses, particularly in pharmacology and medicinal chemistry.
Central Nervous System Disorders
Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for treating various central nervous system disorders. For instance, studies have suggested its potential in managing conditions such as:
- Alzheimer's Disease: The compound may help in alleviating symptoms associated with cognitive decline by modulating neurotransmitter systems.
- Anxiety and Depression: Its action on serotonin receptors could provide therapeutic benefits in mood regulation.
Anti-Tubercular Activity
Similar compounds have shown effectiveness against Mycobacterium tuberculosis. The mechanism involves:
- Inhibition of Bacterial Growth: The compound may disrupt essential biochemical pathways in the bacteria, leading to reduced viability and proliferation.
Metabolic Disorders
The compound's structural similarities to other therapeutic agents suggest potential applications in treating metabolic syndromes, including:
- Type 2 Diabetes: By influencing insulin sensitivity and glucose metabolism.
- Obesity Management: Targeting pathways involved in fat metabolism and appetite regulation.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated significant improvement in cognitive function in animal models of Alzheimer's disease. |
| Study B | Anti-tubercular activity | Showed effective inhibition of Mycobacterium tuberculosis growth in vitro. |
| Study C | Metabolic syndrome | Indicated improvements in insulin sensitivity and weight management in diabetic models. |
Mechanism of Action
The mechanism of action of 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several arylpiperazine derivatives, differing primarily in substituent groups. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison of Arylpiperazine Derivatives
Key Observations
Substituent Effects on Physicochemical Properties: The azepane-pyridazine group in the target compound likely improves solubility compared to purely aromatic substituents (e.g., phenyl in MK38) due to its partial saturation. However, the phenylbutanone moiety may counterbalance this by increasing hydrophobicity. Trifluoromethyl groups (e.g., in Compound 5) significantly enhance lipophilicity and resistance to oxidative metabolism, a common strategy in CNS drug design . Thiophene (in MK38 and MK45) introduces sulfur atoms capable of forming dipole interactions or π-stacking, which may influence binding to cysteine-rich targets .
This contrasts with rigid substituents like pyridines (MK45) or pyrimidines (m6), which prioritize precise steric complementarity . Pyridazine cores (target compound) are less common than pyrimidines (m6) in medicinal chemistry but offer distinct electronic profiles for interactions with polar residues.
Synthetic Accessibility :
- Derivatives with simpler substituents (e.g., MK38) are synthesized in fewer steps, whereas complex hybrids (e.g., m6) require multi-component reactions, increasing synthetic complexity .
Biological Activity
1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound incorporates multiple pharmacologically relevant moieties, including azepane, pyridazine, and piperazine rings, which contribute to its biological activity.
Structural Characteristics
The compound's structure can be described as follows:
- Core Structure : The presence of azepane and piperazine rings enhances its interaction with biological targets.
- Functional Groups : The phenylbutanone moiety provides additional chemical properties that may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Preliminary data suggest it may interact with specific enzymes involved in cellular signaling pathways, which could have implications for treating various disorders, including neurological and psychiatric conditions.
Receptor Modulation
Interaction studies have shown that this compound can effectively bind to various receptors. These interactions are crucial for elucidating its mechanism of action and potential therapeutic effects. It is hypothesized that the compound may modulate receptor activity, influencing downstream signaling pathways vital for numerous physiological processes.
While the precise mechanism of action remains under investigation, it is believed that the compound interacts with molecular targets within cells, potentially leading to modulation of their activity. Understanding these interactions is essential for revealing the full spectrum of its biological effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable. The following table summarizes key features and biological activities of related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazine | Contains azepane and pyridazine rings | Focused on neuropharmacology |
| 4-(3-(4-methylpiperidin-1-yl)propoxy)phenylbutanone | Similar phenylbutanone moiety | Potential antidepressant effects |
| 4-(6-(4-chlorophenyl)-piperidin)butyric acid | Piperidine derivative | Anti-inflammatory properties |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Preliminary in vitro tests indicate that the compound may exhibit cytotoxic effects against specific cancer cell lines. For instance, compounds similar to this compound have shown significant activity against M-HeLa cells, suggesting potential applications in cancer therapy .
- Apoptosis Induction : Certain derivatives have been observed to induce apoptosis in cancer cells, highlighting their potential as anti-cancer agents. The mechanisms underlying these effects involve interference with cellular pathways critical for cell survival .
- Pharmacological Testing : Further pharmacological evaluations are necessary to establish the therapeutic efficacy and safety profile of this compound. High concentrations in initial tests have shown promising results but require careful assessment to determine appropriate dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
